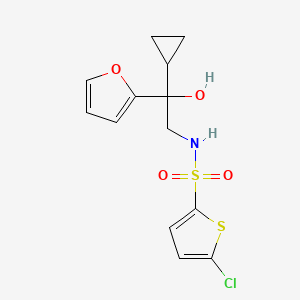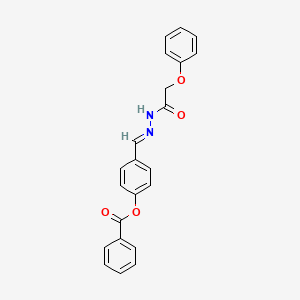
(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate, also known as PHMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Elucidation
The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, a closely related chemical, has been synthesized through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine. This process has been thoroughly characterized using various spectroscopic techniques and single-crystal X-ray diffraction. The study extends to its optimized molecular structure, harmonic vibrational frequencies, NMR chemical shifts, and theoretical analysis of its global chemical reactivity descriptors, natural population analysis, thermodynamic, and non-linear optical properties. This foundational work paves the way for further exploration into related compounds such as (E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate for their potential applications in scientific research (Şahin et al., 2015).
Mesomorphic Behavior
Studies on the mesophase behavior of related compounds have revealed significant insights into their potential applications in material science. For example, laterally methyl substituted phenyl azo benzoates have been investigated for their mesophase behavior in pure and mixed systems, exploring how terminal substituent exchanges impact their mesomorphic properties. This research provides a fundamental understanding that could be applied to the development of new materials with tailored mesophase properties, offering insights into the broader applications of this compound in liquid crystal technology and materials science (Naoum et al., 2011).
Novel Mesomorphic Properties and Material Applications
The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens has demonstrated the ability to tune molecular alignments through simple mechanical perturbations. This research signifies the compound's potential in creating advanced materials with customizable properties for use in displays, sensors, and other technologies that require precise control over molecular orientation (Kong & Tang, 1998).
Antibacterial Properties
Investigations into the antibacterial properties of structurally related Schiff base compounds have shown activity against both gram-positive and gram-negative bacteria. This suggests that derivatives of this compound might possess useful antibacterial properties, highlighting its potential in pharmaceutical research and development as a basis for designing new antibacterial agents (Kakanejadifard et al., 2013).
Liquid Crystal Research
The compound's structural analogs have been synthesized and analyzed for their mesomorphic stability, optical activity, and wide-temperature mesomorphic range. Such studies underscore the significance of structural modifications in tailoring the thermal and optical properties of liquid crystalline materials. This research could inform the development of novel liquid crystal displays (LCDs), optical storage devices, and sensors based on or inspired by the structure of this compound (Ahmed et al., 2020).
Propiedades
IUPAC Name |
[4-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(16-27-19-9-5-2-6-10-19)24-23-15-17-11-13-20(14-12-17)28-22(26)18-7-3-1-4-8-18/h1-15H,16H2,(H,24,25)/b23-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSXOLSOXJKNGL-HZHRSRAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
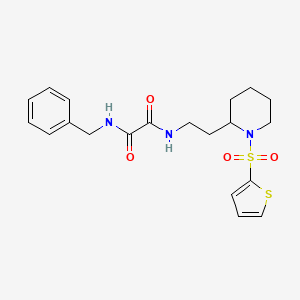
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2386893.png)
![N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386894.png)
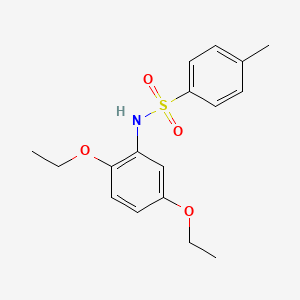

![1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2386899.png)
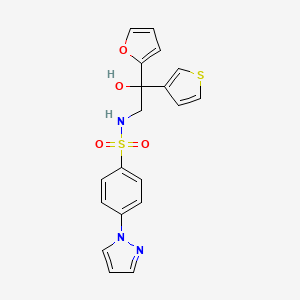
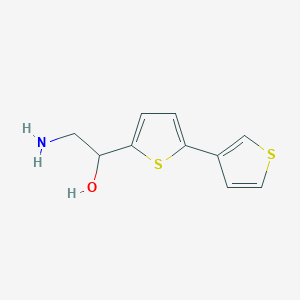
![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2386904.png)
![N-(1-Cyanocyclohexyl)-2-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]acetamide](/img/structure/B2386906.png)
![(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2386908.png)
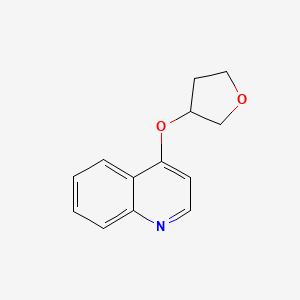
![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)
